molecular formula C25H16Cl2N2O5 B11620719 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B11620719
M. Wt: 495.3 g/mol
InChI Key: OPPQALIRMZGZRH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C25H16Cl2N2O5

Molecular Weight

495.3 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C25H16Cl2N2O5/c1-14-3-2-4-18-19(12-21(28-24(14)18)15-5-8-17(26)9-6-15)25(31)34-13-23(30)16-7-10-20(27)22(11-16)29(32)33/h2-12H,13H2,1H3

InChI Key

OPPQALIRMZGZRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include amine derivatives, substituted quinoline compounds, and carboxylic acids. These products can further undergo additional chemical transformations to yield a variety of biologically active molecules .

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-quinoline-4-carboxylate
  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-ethylquinoline-4-carboxylate

Uniqueness

The uniqueness of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the quinoline core, makes it a versatile compound for various applications in research and industry .

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